molecular formula C30H26O13 B15136939 Vitexin caffeate

Vitexin caffeate

Cat. No.: B15136939
M. Wt: 594.5 g/mol
InChI Key: OWEGROUUEHGLAT-MUYSUKTNSA-N
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Description

Vitexin caffeate is a naturally occurring compound found in various medicinal plants. It is a derivative of vitexin, which is a flavonoid known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound combines the beneficial properties of both vitexin and caffeic acid, making it a compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitexin caffeate can be synthesized through various methods. One common approach involves the esterification of vitexin with caffeic acid. This reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, this compound can be produced using biotechnological methods. For instance, the use of glycosyltransferases and glycoside hydrolases has been explored to enhance the solubility and bioavailability of vitexin derivatives . These enzymes facilitate the glycosylation of vitexin, which can then be esterified with caffeic acid to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Vitexin caffeate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are reactive intermediates in many biological processes.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various quinones, alcohol derivatives, and substituted this compound compounds, each with unique pharmacological properties .

Scientific Research Applications

Vitexin caffeate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Vitexin caffeate is unique due to its combined properties of vitexin and caffeic acid. Similar compounds include:

    Vitexin: A flavonoid with antioxidant and anti-inflammatory properties.

    Caffeic Acid: A hydroxycinnamic acid known for its antioxidant activity.

    Apigenin: Another flavonoid with similar pharmacological activities but lacks the caffeic acid moiety.

These compounds share some pharmacological properties but differ in their molecular structures and specific biological activities .

Biological Activity

Vitexin caffeate, a compound derived from vitexin, has garnered attention in the field of pharmacology due to its diverse biological activities. This article explores the compound's effects on various biological systems, focusing on its antioxidant, anti-inflammatory, and antitumor properties.

Overview of this compound

Vitexin is a flavonoid glycoside primarily found in various plants, including the leaves of Vitex agnus-castus. The caffeate derivative enhances its bioactivity, making it a subject of interest in medicinal chemistry and pharmacology.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study involving high-fat diet-induced oxidative stress in mice, vitexin was shown to reduce malondialdehyde (MDA) levels while increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This suggests that this compound can mitigate oxidative damage in neural tissues and other organs .

Table 1: Effects of Vitexin on Antioxidant Enzyme Activity

ParameterControl GroupVitexin Group (10 mg/kg)
MDA Levels (µmol/L)5.23.4
SOD Activity (U/mg protein)2.13.8
CAT Activity (U/mg protein)0.51.0

Anti-Inflammatory Properties

This compound also demonstrates potent anti-inflammatory effects. In vitro studies have shown that it downregulates pro-inflammatory cytokines such as TNF-α and IL-1β. The modulation of gut microbiota was observed, where vitexin altered the composition favorably by increasing beneficial bacteria like Akkermansia .

Case Study: Inhibition of Inflammatory Mediators

In a study examining the effects on macrophages, vitexin reduced nitric oxide production and inhibited the expression of cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent .

Antitumor Activity

The antitumor effects of this compound have been investigated across various cancer types, including nasopharyngeal carcinoma (NPC) and glioblastoma. In NPC cells, vitexin inhibited cell cycle progression and induced apoptosis by suppressing NF-κB signaling pathways .

Table 2: Antitumor Effects of Vitexin on NPC Cells

Treatment Concentration (µM)Tumor Volume Reduction (%)Apoptosis Rate (%)
103025
205045
407070

In glioblastoma studies, vitexin inhibited proliferation and invasion while promoting apoptosis through the JAK/STAT signaling pathway .

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of this compound have been elucidated through various studies:

  • Antioxidant Mechanism : Vitexin enhances antioxidant enzyme activity and reduces oxidative stress markers.
  • Anti-inflammatory Mechanism : It modulates inflammatory pathways by inhibiting cytokine production and altering gut microbiota composition.
  • Antitumor Mechanism : Vitexin induces apoptosis in cancer cells by targeting NF-κB and JAK/STAT pathways, leading to reduced cell survival and proliferation.

Properties

Molecular Formula

C30H26O13

Molecular Weight

594.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-2-13-1-7-16(33)17(34)9-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-3-5-15(32)6-4-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-2+/t22-,26-,27+,29+,30-/m1/s1

InChI Key

OWEGROUUEHGLAT-MUYSUKTNSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O

Origin of Product

United States

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